Cas no 239137-42-9 (3-bromo-N-phenylpyridin-4-amine)
3-bromo-N-phenylpyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinamine, 3-bromo-N-phenyl-
- 4-Pyridinamine,3-bromo-N-phenyl-
- 3-bromo-N-phenylpyridin-4-amine
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- MDL: MFCD12828176
- Inchi: 1S/C11H9BrN2/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,(H,13,14)
- InChI Key: IAMYJFMOWMYRSI-UHFFFAOYSA-N
- SMILES: C1=NC=CC(NC2=CC=CC=C2)=C1Br
3-bromo-N-phenylpyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3239577-0.05g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 0.05g |
$174.0 | 2025-03-18 | |
| Enamine | EN300-3239577-0.1g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 0.1g |
$257.0 | 2025-03-18 | |
| Enamine | EN300-3239577-0.25g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 0.25g |
$367.0 | 2025-03-18 | |
| Enamine | EN300-3239577-0.5g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 0.5g |
$579.0 | 2025-03-18 | |
| Enamine | EN300-3239577-1.0g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-3239577-2.5g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
| Enamine | EN300-3239577-5.0g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
| Enamine | EN300-3239577-10.0g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
| Enamine | EN300-3239577-1g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 1g |
$743.0 | 2023-11-13 | |
| Enamine | EN300-3239577-5g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 5g |
$2152.0 | 2023-11-13 |
3-bromo-N-phenylpyridin-4-amine Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-bromo-N-phenylpyridin-4-amine
Recent Advances in the Study of 3-bromo-N-phenylpyridin-4-amine (CAS: 239137-42-9) in Chemical Biology and Pharmaceutical Research
The compound 3-bromo-N-phenylpyridin-4-amine (CAS: 239137-42-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its brominated pyridine core and phenylamine substituent, has demonstrated promising biological activities in various preclinical studies. Recent literature highlights its potential as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 3-bromo-N-phenylpyridin-4-amine derivatives as selective inhibitors of Bruton's tyrosine kinase (BTK). The research team systematically modified the phenyl ring and pyridine nitrogen to improve potency and selectivity, resulting in compounds with IC50 values in the low nanomolar range. Molecular docking studies revealed that the bromine atom at the 3-position plays a crucial role in forming halogen bonds with key residues in the BTK active site.
In cancer research, several groups have investigated the antiproliferative effects of 3-bromo-N-phenylpyridin-4-amine analogs. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives exhibited potent activity against triple-negative breast cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest. Interestingly, the bromine substituent was found to significantly influence the compound's cellular uptake and distribution, as demonstrated by fluorescence microscopy studies with tagged analogs.
The compound's potential extends beyond oncology. A 2024 study in ACS Chemical Neuroscience identified 3-bromo-N-phenylpyridin-4-amine derivatives as novel modulators of neurotransmitter receptors. Through structure-activity relationship studies, researchers developed compounds with selective affinity for specific serotonin receptor subtypes, suggesting potential applications in neurological disorders. The electron-withdrawing nature of the bromine atom was found to be critical for maintaining the optimal electronic configuration for receptor binding.
Synthetic methodologies for 3-bromo-N-phenylpyridin-4-amine have also seen recent advancements. A paper in Organic Process Research & Development described a scalable, transition-metal-free synthesis route that improves yield and reduces purification steps. This development is particularly important for enabling larger-scale production of derivatives for further biological evaluation. The new synthetic approach utilizes a novel bromination strategy that minimizes side product formation.
From a drug development perspective, pharmacokinetic studies of 3-bromo-N-phenylpyridin-4-amine derivatives have provided valuable insights. Recent ADME (Absorption, Distribution, Metabolism, and Excretion) profiling indicates that the bromine atom contributes to favorable metabolic stability, though it may require optimization to improve oral bioavailability in some cases. Several research groups are currently exploring prodrug strategies to address this challenge while maintaining the compound's biological activity.
Looking forward, the unique properties of 3-bromo-N-phenylpyridin-4-amine continue to inspire innovative research directions. Current investigations include its application in PROTAC (Proteolysis Targeting Chimera) design, where the molecule serves as a warhead for targeted protein degradation. Additionally, its potential as a fluorescent probe for biological imaging is being explored, leveraging the intrinsic photophysical properties of the brominated pyridine core. These diverse applications underscore the compound's versatility and importance in contemporary chemical biology and pharmaceutical research.
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